molecular formula C22H26ClN3O2S B12753705 N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide CAS No. 779320-96-6

N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide

Cat. No.: B12753705
CAS No.: 779320-96-6
M. Wt: 432.0 g/mol
InChI Key: MFKKOBLWAUMGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide is a complex organic compound that features a naphthalene ring substituted with a sulfonamide group, a chlorine atom, and an aminomethylphenylpropylaminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide typically involves multiple steps:

    Formation of the Aminomethylphenylpropylamine Intermediate: This step involves the reaction of 4-(aminomethyl)benzylamine with propylamine under controlled conditions to form the aminomethylphenylpropylamine intermediate.

    Coupling with Naphthalene Derivative: The intermediate is then reacted with 1-chloronaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the naphthalene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfone derivatives or reduction to form sulfinamide derivatives.

    Coupling Reactions: The amino groups can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K3PO4).

Major Products

    Substitution: N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-(substituted)naphthalene-2-sulfonamide.

    Oxidation: N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfone.

    Reduction: N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfinamide.

Scientific Research Applications

N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-bromonaphthalene-2-sulfonamide: Similar structure but with a bromine atom instead of chlorine.

    N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-fluoronaphthalene-2-sulfonamide: Similar structure but with a fluorine atom instead of chlorine.

    N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-iodonaphthalene-2-sulfonamide: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in N-(2-((3-(4-(Aminomethyl)phenyl)propyl)amino)ethyl)-1-chloronaphthalene-2-sulfonamide can influence its reactivity and interactions with biological targets compared to its bromine, fluorine, and iodine analogs. Chlorine’s size and electronegativity can affect the compound’s binding affinity and specificity.

Properties

CAS No.

779320-96-6

Molecular Formula

C22H26ClN3O2S

Molecular Weight

432.0 g/mol

IUPAC Name

N-[2-[3-[4-(aminomethyl)phenyl]propylamino]ethyl]-1-chloronaphthalene-2-sulfonamide

InChI

InChI=1S/C22H26ClN3O2S/c23-22-20-6-2-1-5-19(20)11-12-21(22)29(27,28)26-15-14-25-13-3-4-17-7-9-18(16-24)10-8-17/h1-2,5-12,25-26H,3-4,13-16,24H2

InChI Key

MFKKOBLWAUMGNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)S(=O)(=O)NCCNCCCC3=CC=C(C=C3)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.